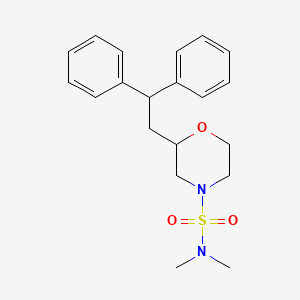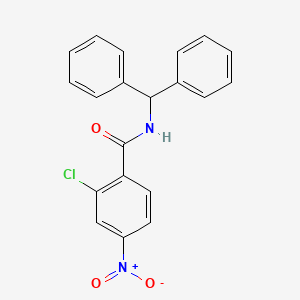![molecular formula C20H24N6O B5999757 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5999757.png)
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex organic compound that features a piperidine ring, a triazolopyrimidine moiety, and a dimethylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the dimethylaniline group and the triazolopyrimidine moiety. Common reagents used in these reactions include aniline derivatives, piperidine, and triazolopyrimidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Wissenschaftliche Forschungsanwendungen
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazolopyrimidine moiety and are known for their kinase inhibitory activity.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties and are used in various therapeutic applications.
Dimethylaniline derivatives: These compounds are known for their diverse chemical reactivity and are used in the synthesis of dyes, pharmaceuticals, and other organic materials.
Uniqueness
1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-5-6-17(8-15(14)2)24-18-4-3-7-25(12-18)19(27)9-16-10-21-20-22-13-23-26(20)11-16/h5-6,8,10-11,13,18,24H,3-4,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLBPZCCMSPFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CC3=CN4C(=NC=N4)N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(3-methylphenyl)piperazin-1-yl][1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5999686.png)
![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5999710.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B5999719.png)
![4-hydroxy-3-[7-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5999732.png)
![methyl 5-[(hexylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5999738.png)

![2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one](/img/structure/B5999755.png)
![2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-1H-pyrimidin-6-one](/img/structure/B5999761.png)
![5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5999776.png)
![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5999784.png)
![5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE](/img/structure/B5999785.png)
![N-(4-chlorophenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B5999791.png)

